molecular formula C17H11Cl2NO2 B1373790 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one CAS No. 1283108-77-9

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one

Cat. No. B1373790
M. Wt: 332.2 g/mol
InChI Key: KHOMBBJCLYEZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, or 3AC6CPQ, is an important organic compound that is used in a variety of scientific research and laboratory experiments. It is a heterocyclic compound, which is a type of organic compound that contains a ring of at least two different atoms. 3AC6CPQ has a wide range of applications in various fields, including chemistry, biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Molecular Rearrangement

A study by Klásek et al. (2003) explored the synthesis of various derivatives from 3-acyl-4-hydroxy-1H-quinolin-2-ones, demonstrating the versatility of quinolone derivatives in chemical transformations. They reported the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent conversion to other chemical structures, showcasing the compound's role in complex chemical reactions and molecular rearrangements (Klásek, Kořistek, Sedmera, & Halada, 2003).

Antimicrobial Activities

Geies et al. (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives, including a compound structurally related to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, and evaluated their antimicrobial activities. This study highlights the potential of quinolin-2(1H)-one derivatives in developing new antimicrobial agents (Geies, Bakhite, & El-Kashef, 1998).

Anti-Hepatitis B Virus Agents

Guo et al. (2011) investigated a series of quinolin-2(1H)-one derivatives, similar to 3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one, for their anti-hepatitis B virus activities. They found that these compounds exhibited significant inhibitory effects against hepatitis B virus, suggesting the potential use of these derivatives in antiviral therapies (Guo, Zhang, Ma, Luo, Geng, Wang, Zhang, Zhou, Jiang, & Chen, 2011).

Corrosion Inhibition

Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including derivatives of quinolin-2(1H)-one, for their corrosion inhibition properties. This research indicates the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial settings (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

properties

IUPAC Name

3-acetyl-6-chloro-4-(4-chlorophenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOMBBJCLYEZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-chloro-4-(4-chlorophenyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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